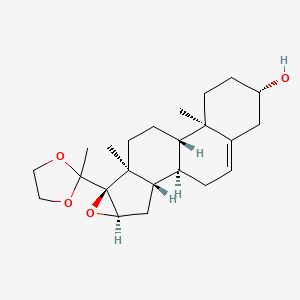
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is a synthetic steroidal compound. It is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, a hydroxyl group at the 3beta position, and a cyclic ethylene acetal moiety. This compound is part of the pregnane steroid family and has significant applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal typically involves multiple steps. One common method starts with 3beta-hydroxy-pregn-5,16-dien-20-one-3-acetate. This intermediate undergoes an addition reaction with nitrosomethylurea, followed by elimination to form 3beta-hydroxy-16beta-methyl-pregn-5,16-dien-20-one-3-acetate. The final step involves an epoxidation reaction with hydrogen peroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-keto or 3-aldehyde derivatives.
Reduction: Formation of 16alpha,17-diol derivatives.
Substitution: Formation of 3-alkoxy or 3-acetoxy derivatives.
Wissenschaftliche Forschungsanwendungen
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. It may also inhibit certain enzymes, affecting metabolic pathways and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5alpha-pregnan-20-one
- 16alpha,17alpha-Epoxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-16-methylenepregn-5-en-20-one
Uniqueness
16alpha,17-Epoxy-3beta-hydroxy-pregn-5-en-20-one, Cyclic Ethylene Acetal is unique due to its specific structural features, such as the cyclic ethylene acetal moiety and the epoxy group at the 16alpha and 17alpha positions. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C23H34O4 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(1R,2S,4R,6S,7S,10S,11R,14S)-7,11-dimethyl-6-(2-methyl-1,3-dioxolan-2-yl)-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-ol |
InChI |
InChI=1S/C23H34O4/c1-20-8-6-15(24)12-14(20)4-5-16-17(20)7-9-21(2)18(16)13-19-23(21,27-19)22(3)25-10-11-26-22/h4,15-19,24H,5-13H2,1-3H3/t15-,16+,17-,18-,19+,20-,21-,23+/m0/s1 |
InChI-Schlüssel |
HIVIGUZFNGLJHE-NNGVQEDHSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(O5)C6(OCCO6)C)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC5C4(O5)C6(OCCO6)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















